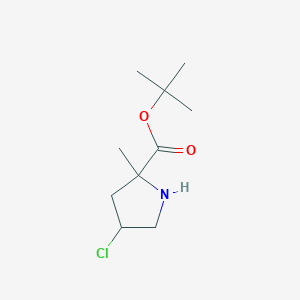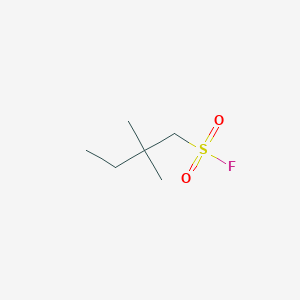
2,2-Dimethylbutane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylbutane-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl group (R-SO₂) bonded to a fluorine atom. Sulfonyl fluorides are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylbutane-1-sulfonyl fluoride typically involves the fluorosulfonylation of the corresponding sulfonyl chloride. This can be achieved through a fluoride-chloride exchange reaction using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like acetonitrile . Another method involves the direct fluorosulfonylation using sulfuryl fluoride gas (SO₂F₂) or other solid reagents like fluorodimethylsulfonium tetrafluoroborate (FDIT) and ammonium fluorosulfonate (AISF) .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorosulfonylation processes. These processes utilize sulfuryl fluoride gas due to its efficiency and cost-effectiveness. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethylbutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylbutane-1-sulfonyl fluoride has found applications in various fields of scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Chemical Biology: Used as a reactive probe for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Employed in the development of enzyme inhibitors and other bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-dimethylbutane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins and other biomolecules. This property makes it useful in the design of covalent enzyme inhibitors and other bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
Perfluorobutanesulfonyl Fluoride: Known for its stability and use in palladium-catalyzed cross-coupling reactions.
Hexadecanesulfonyl Fluoride: Utilized in chemical biology as a reactive probe.
Uniqueness: 2,2-Dimethylbutane-1-sulfonyl fluoride is unique due to its specific structural features and reactivity profile. Its branched alkyl chain provides distinct steric and electronic properties, making it suitable for specialized applications in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C6H13FO2S |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2,2-dimethylbutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H13FO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3 |
InChI-Schlüssel |
MMCIZQYWOLACCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)CS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


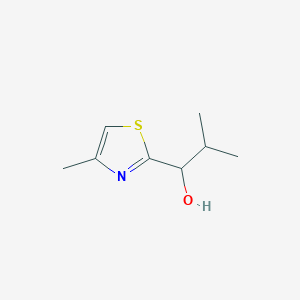
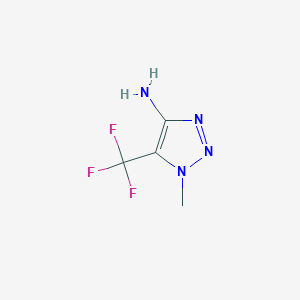
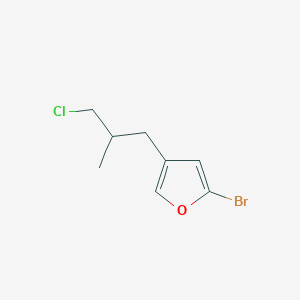
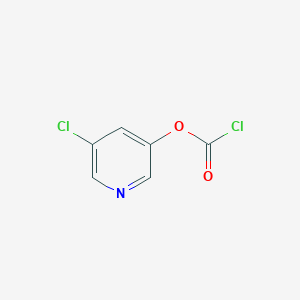
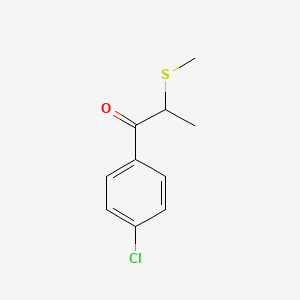
![4-[5-(Carboxymethyl)furan-2-yl]benzoic acid](/img/structure/B13217860.png)
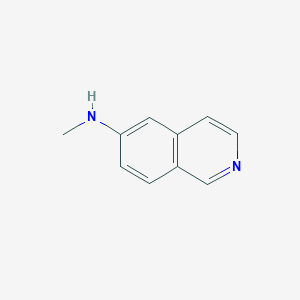
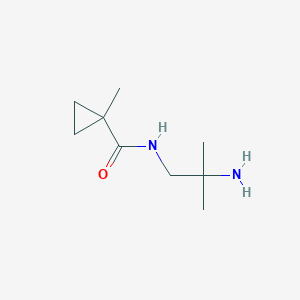
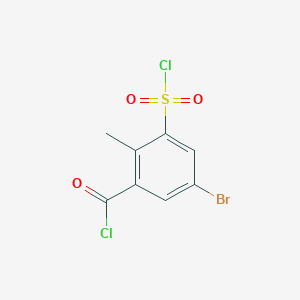
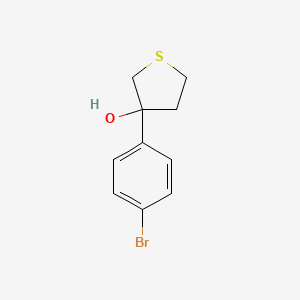
![7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13217898.png)
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)

